(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15-5-8-20(16(2)11-15)27-24(18-13-31-14-19(18)26-27)25-23(28)10-7-17-6-9-21(29-3)22(12-17)30-4/h5-12H,13-14H2,1-4H3,(H,25,28)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOIXLRCTVBGOL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,4-c]pyrazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds similar to thieno[3,4-c]pyrazoles exhibit significant anticancer activities. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity has been substantiated through in vitro and in vivo studies showing reduced inflammation markers in treated subjects .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cell signaling pathways related to cancer progression and inflammation.
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant capacity of the molecule, which can protect cells from oxidative stress.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of thieno[3,4-c]pyrazole derivatives were tested against human breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .
Study 2: Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of similar compounds in a rodent model of arthritis. The treated group showed a significant reduction in paw swelling and histological evidence of reduced synovial inflammation compared to controls. The compound was effective at doses as low as 10 mg/kg body weight .
Data Table
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide. Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have been shown to inhibit cell proliferation and induce apoptosis in colon and breast cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies on related thiazole and pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens . Such properties could be further explored for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds with similar functional groups have been investigated for anti-inflammatory activities. The incorporation of methoxy groups is known to enhance the ability of compounds to modulate inflammatory pathways . This suggests that (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide may also exhibit similar effects.
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of anticancer and antimicrobial drugs based on its structure. |
| Agricultural Chemicals | Potential use as a pesticide or fungicide due to antimicrobial properties. |
| Biotechnology | Utilization in drug design for targeting specific cancer pathways. |
Case Studies
-
Anticancer Screening :
A study screened various compounds for their ability to inhibit the growth of multicellular spheroids representing cancer tumors. The results indicated that certain derivatives showed promising activity against colorectal cancer cell lines with IC50 values in the low micromolar range . -
Antimicrobial Testing :
Research involving the synthesis of thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. Compounds were tested using standard methods such as disk diffusion and broth microdilution assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of acrylamide derivatives with diverse substituents and heterocyclic cores. Below is a comparative analysis with structurally related compounds from the literature:
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility compared to the purely aromatic 3-phenyl-acrylamide . However, the sulfamoylphenyl group in may confer superior aqueous solubility due to its polar sulfonamide moiety.
Q & A
Q. What are the critical steps for synthesizing this acrylamide derivative, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach, including:
- Amide coupling : Use of carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at controlled temperatures (e.g., 273 K) to minimize side reactions .
- Solvent selection : Slow evaporation of methanol/acetone mixtures (1:1) for single-crystal growth .
- Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR integration of vinylic proton signals (e.g., δ 6.28 ppm for the =CH group in CDCl₃) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and isomer purity. For example, the (E)-configuration is indicated by a singlet at δ 6.28 ppm for the acrylamide vinylic proton .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 451.2 for a related analog) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can geometric isomerism during synthesis lead to data contradictions, and how are these resolved?
- Isomer formation : The (E)-isomer is thermodynamically favored, but minor (Z)-isomers may form, detectable via split peaks in ¹H NMR (e.g., distinct =CH signals at δ 6.28 and 6.15 ppm) .
- Resolution strategies :
- Chromatographic separation : Use of chiral columns or preparative HPLC.
- Dynamic NMR : Variable-temperature studies to assess isomer interconversion barriers .
Q. What intermolecular interactions govern the crystal packing of this compound?
- Hydrogen bonding : N–H⋯N interactions form inversion dimers with an R₂²(8) motif, stabilizing the lattice .
- π-π stacking : Thieno[3,4-c]pyrazol and aryl groups contribute to parallel-displaced stacking (3.8–4.2 Å interplanar distances) .
- Torsional angles : The dichlorophenyl and thiazol rings in analogs exhibit twists (e.g., 61.8°), influencing solubility and crystallinity .
Q. How can computational methods predict the pharmacological activity of this compound?
- Docking studies : Target kinase or receptor binding pockets (e.g., using AutoDock Vina) with the acrylamide moiety acting as a Michael acceptor for covalent inhibition .
- ADMET profiling : Predict bioavailability (e.g., logP ~3.5) and metabolic stability via CYP450 isoform interaction simulations .
- QSAR modeling : Correlate substituent effects (e.g., 3,4-dimethoxy groups) with bioactivity using descriptors like Hammett σ values .
Methodological Considerations
- Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K with MoKα radiation (λ = 0.71073 Å) resolves absolute configuration and thermal ellipsoids .
- Isomer purity : Dynamic light scattering (DLS) monitors aggregation in solution, which may skew bioassay results .
- Synthetic scalability : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
